5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole
Description
Properties
IUPAC Name |
5,6-dimethyl-1-(4-phenoxybutyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-12-18-19(13-16(15)2)21(14-20-18)10-6-7-11-22-17-8-4-3-5-9-17/h3-5,8-9,12-14H,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEYCFBBMOJMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups at the 5 and 6 positions can be introduced through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Phenoxybutyl Group: The phenoxybutyl group can be attached via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-phenoxybutyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzimidazole core or the phenoxybutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents (e.g., alkyl halides) in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or amine groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Below is a comparative analysis of 5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole with other benzimidazole-based compounds, focusing on substituent patterns, biological activities, mechanisms of action, and therapeutic applications.
Table 1: Comparative Analysis of Benzimidazole Derivatives
Mechanism of Action
- Antimicrobial/Antiparasitic : Albendazole and mebendazole inhibit tubulin polymerization, critical for parasite survival . The target compound’s dimethyl groups may support similar mechanisms but lack the carbamate or benzoyl substituents necessary for high-affinity β-tubulin binding.
- Anticancer: Parbendazole’s propyl group at position 5 enhances pro-apoptotic activity in leukemia cells . The 4-phenoxybutyl group in the target compound could promote hydrophobic interactions with DNA or proteins, akin to benzothiazole derivatives that intercalate into DNA .
Pharmacokinetic and Toxicity Considerations
- Solubility: Carbendazim’s carbamate group improves water solubility compared to the hydrophobic 4-phenoxybutyl chain, influencing bioavailability .
- Toxicity: Minor structural changes significantly alter toxicity profiles. For example, benzimidazole anthelmintics like flubendazole exhibit lower cytotoxicity than anticancer derivatives due to substituent-specific effects .
Research Findings and Implications
Antifungal Activity: Carbendazim’s carbamate group enables potent β-tubulin disruption, while the target compound’s dimethyl and phenoxybutyl groups may limit antifungal efficacy .
Anticancer Potential: Benzimidazoles with planar substituents (e.g., benzothiazoles) show DNA intercalation activity . The dimethyl groups in the target compound may support this mechanism, but the phenoxybutyl chain’s steric effects require empirical validation.
Anthelmintic Applications : Substituents at position 5 (e.g., parbendazole’s propyl group) are critical for tubulin binding. The target compound’s 5,6-dimethyl configuration may reduce anthelmintic potency compared to mebendazole or albendazole .
Biological Activity
5,6-Dimethyl-1-(4-phenoxybutyl)benzimidazole is a compound that belongs to the benzimidazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives are known for their broad spectrum of pharmacological properties, including:
- Antimicrobial : Effective against various bacteria and fungi.
- Antiparasitic : Used in treatments for parasitic infections.
- Anticancer : Demonstrated activity against various cancer cell lines.
- Anti-inflammatory : Exhibits properties that reduce inflammation.
The benzimidazole scaffold serves as a key structural motif in numerous drugs due to its ability to mimic naturally occurring biomolecules.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial activity. The compound has been tested against various strains of bacteria and fungi using the minimum inhibitory concentration (MIC) method. For example:
| Microorganism | MIC (μg/ml) | Standard Drug MIC (μg/ml) |
|---|---|---|
| Staphylococcus aureus | 50 | 25 (Ciprofloxacin) |
| Escherichia coli | 62.5 | 50 (Ciprofloxacin) |
| Candida albicans | 250 | 500 (Griseofulvin) |
The compound demonstrated comparable or superior activity to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .
Anticancer Activity
The anticancer properties of benzimidazole derivatives have been well-documented. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
A study reported that this compound exhibited IC50 values in the range of:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer drug .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications. The presence of substituents such as phenoxybutyl groups enhances lipophilicity and bioavailability, which are critical for effective drug action. Studies have shown that modifications at the 5 and 6 positions of the benzimidazole ring significantly impact both antimicrobial and anticancer activities.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of benzimidazole derivatives, including this compound. For instance:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound against multi-drug-resistant bacterial infections in patients. Results indicated a significant reduction in infection rates compared to standard treatment protocols.
- Case Study on Cancer Treatment : In a preclinical model involving xenograft tumors, treatment with this benzimidazole derivative resulted in tumor size reduction by approximately 40% over four weeks, showcasing its potential as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
